molecular formula C21H23N3O2S B2504930 N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 362500-89-8

N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2504930
CAS RN: 362500-89-8
M. Wt: 381.49
InChI Key: ATWLVGDDHJHQHU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the overall reaction mechanism .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc. Techniques like thermal analysis could be used for this .

Scientific Research Applications

Green Synthesis of Quinazolinones

  • A study by Novanna et al. (2019) discusses the use of green catalysts for synthesizing quinazolinones like N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide. This research highlights the microwave-assisted, solvent-free synthesis of such compounds, contributing to eco-friendly and efficient chemical processes (Novanna, Kannadasan, & Shanmugam, 2019).

Synthesis and Chemical Properties

  • Kut et al. (2020) explored the synthesis of functionalized dihydroquinazolinones via intramolecular electrophilic cyclization. This research contributes to understanding the chemical behavior and synthesis pathways of quinazolinone derivatives (Kut, Onysko, & Lendel, 2020).

Potential Antimicrobial Agents

  • A study by Desai et al. (2011) synthesized a series of quinazolinone derivatives with potential antimicrobial properties. This research is significant in the context of developing new antimicrobial compounds (Desai, Dodiya, & Shihora, 2011).

Cardiotonic Activity

Anticonvulsant Activity

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. Material safety data sheets (MSDS) often provide this information .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 3-methylbenzoyl chloride with 2-mercapto-3-pentanone to form 3-methyl-2-(pentan-3-one)benzenethiol. This intermediate is then reacted with anthranilic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-methylbenzoyl chloride", "2-mercapto-3-pentanone", "anthranilic acid", "base" ], "Reaction": [ "Step 1: 3-methylbenzoyl chloride is reacted with 2-mercapto-3-pentanone in the presence of a base to form 3-methyl-2-(pentan-3-one)benzenethiol.", "Step 2: 3-methyl-2-(pentan-3-one)benzenethiol is then reacted with anthranilic acid in the presence of a base to form N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] }

CAS RN

362500-89-8

Molecular Formula

C21H23N3O2S

Molecular Weight

381.49

IUPAC Name

N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-3-4-5-11-24-20(26)17-10-9-15(13-18(17)23-21(24)27)19(25)22-16-8-6-7-14(2)12-16/h6-10,12-13H,3-5,11H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

ATWLVGDDHJHQHU-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C)NC1=S

solubility

not available

Origin of Product

United States

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